molecular formula C16H12O5 B014809 Rubianthraquinone CAS No. 644967-44-2

Rubianthraquinone

Cat. No.: B014809
CAS No.: 644967-44-2
M. Wt: 284.26 g/mol
InChI Key: FDRWSVGPMGRFGX-UHFFFAOYSA-N
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Description

Rubianthraquinone is a naturally occurring anthraquinone derivative isolated from the roots of Rubia yunnanensis. It is characterized by its anthracene-9,10-dione core, substituted by hydroxy groups at positions 3 and 6, a methoxy group at position 1, and a methyl group at position 2

Mechanism of Action

Target of Action

Rubianthraquinone is a member of the class of hydroxyanthraquinones Anthraquinones, a class of compounds to which this compound belongs, are known to exert actions including purgation, anti-inflammation, immunoregulation, antihyperlipidemia, and anticancer effects . These actions suggest that the targets could be diverse and involved in multiple biological processes.

Mode of Action

Anthraquinones are known to interact with their targets in a way that modulates their function . This interaction can lead to changes in cellular processes, such as inflammation and immune response. The sugar residue in anthraquinones facilitates the absorption and translocation of the aglycone (the non-sugar component of the glycoside) to the site of action .

Biochemical Pathways

Anthraquinones are known to interact with multiple biochemical pathways, influencing a range of biological processes . These include pathways related to inflammation, immune response, lipid metabolism, and cancer progression.

Pharmacokinetics

Anthraquinones are generally absorbed mainly in the intestines . They are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The metabolic pathways of anthraquinones involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .

Result of Action

One study found that an anthraquinone constituent showed inhibitory effects on the release of β-hexosaminidase in rbl-2h3 cells . This suggests that this compound may have similar effects, potentially influencing cellular processes such as enzyme release and cellular signaling.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These changes can influence how a compound like this compound interacts with its targets and exerts its effects.

Chemical Reactions Analysis

Rubianthraquinone undergoes several types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Rubianthraquinone is unique among anthraquinone derivatives due to its specific substitution pattern. Similar compounds include:

Properties

IUPAC Name

3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-12(18)6-11-13(16(7)21-2)15(20)9-4-3-8(17)5-10(9)14(11)19/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRWSVGPMGRFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Do we have any information about the chemical structure of Rubianthraquinone?

A2: Unfortunately, while the research papers mention the isolation and identification of this compound, they do not provide its full chemical structure elucidation. They only specify it as a "new anthraquinone." [, ] To gain a complete understanding of its structure, including its molecular formula, weight, and spectroscopic data, further investigations and publications are required.

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